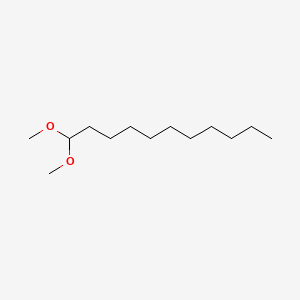

Undecane, 1,1-dimethoxy-

CAS No.: 52517-67-6

Cat. No.: VC18477697

Molecular Formula: C13H28O2

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52517-67-6 |

|---|---|

| Molecular Formula | C13H28O2 |

| Molecular Weight | 216.36 g/mol |

| IUPAC Name | 1,1-dimethoxyundecane |

| Standard InChI | InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |

| Standard InChI Key | FBJUQTUWWCVIDH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(OC)OC |

Introduction

Chemical and Physical Properties

Undecane, 1,1-dimethoxy- exhibits distinct physicochemical characteristics that underpin its utility in industrial and research settings. Key properties include:

Structural Features

The compound’s structure is defined by a linear undecane backbone with two methoxy groups at the terminal carbon. The SMILES notation (O(C)C(OC)CCCCCCCCCC) and InChIKey (FBJUQTUWWCVIDH-UHFFFAOYSA-N) provide precise representations of its molecular configuration .

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 105–108°C (3 Torr) | |

| Density | 0.844 ± 0.06 g/cm³ | |

| Water Solubility | Almost insoluble | |

| LogP (Octanol-Water) | 4.588 (estimated) | |

| Odor Profile | Fresh, floral-citrus |

The low water solubility and moderate hydrophobicity (LogP ≈ 4.59) make it suitable for non-aqueous applications, such as fragrance formulations .

Synthesis and Production

Laboratory Synthesis

Undecane, 1,1-dimethoxy- is synthesized via acid-catalyzed acetal formation between undecanal and methanol. Common catalysts include dry hydrogen chloride or ferric chloride, which facilitate the nucleophilic addition of methanol to the carbonyl group of undecanal . The reaction proceeds through a hemiacetal intermediate, culminating in the formation of the dimethyl acetal:

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing side reactions, such as the cleavage of the silacyclobutane Si–C bond observed in related compounds . Post-synthesis purification often involves vacuum distillation or low-temperature sublimation .

Applications

Perfumery

In fragrance compositions, undecane, 1,1-dimethoxy- acts as a modifier for aldehydes, extending their longevity and mellowing harsh top notes. Its floral-citrus odor profile enhances formulations for soaps, detergents, and cosmetics .

Analytical Chemistry

The compound serves as a derivatization agent in gas chromatography (GC) to stabilize aldehydes formed during ozonolysis. For example, it converts nonanal into nonanal dimethyl acetal, enabling precise quantification of lipid oxidation products .

Organic Synthesis

As a protected aldehyde form, it participates in Grignard reactions and nucleophilic substitutions where the free aldehyde group would otherwise react prematurely. This utility is critical in multi-step syntheses of pharmaceuticals and agrochemicals .

Recent Research Advancements

Antioxidant and Antimicrobial Studies

Although direct studies on undecane, 1,1-dimethoxy- are sparse, structurally related acetals exhibit antioxidant activity by scavenging free radicals. For instance, derivatives of Cotinus coggygria demonstrated enhanced superoxide dismutase (SOD) levels in diabetic mice.

Analytical Method Development

A 2024 study optimized its use in GC-FID for quantifying nonanal and oleic acid during lipid ozonolysis. The method achieved 98% recovery rates, underscoring its reliability in oxidative stability assessments .

Comparison with Analogous Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Undecanal | C₁₁H₂₂O | Lacks methoxy groups; higher reactivity |

| 1,1-Dimethoxydecane | C₁₂H₂₆O₂ | Shorter carbon chain; reduced hydrophobicity |

| Dodecane | C₁₂H₂₆ | No functional groups; inert hydrocarbon |

The methoxy groups in undecane, 1,1-dimethoxy- confer unique stability and solubility profiles compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume